1-Benzyl-2,2-dimethylpyrrolidin-3-ol
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Overview
Description
1-Benzyl-2,2-dimethylpyrrolidin-3-ol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol It is characterized by a pyrrolidine ring substituted with a benzyl group and two methyl groups at the 2-position, and a hydroxyl group at the 3-position
Preparation Methods
The synthesis of 1-Benzyl-2,2-dimethylpyrrolidin-3-ol typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the alkylation of 2,2-dimethylpyrrolidine with benzyl halides followed by oxidation to introduce the hydroxyl group at the 3-position . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Benzyl-2,2-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the pyrrolidine ring.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-2,2-dimethylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,2-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding to enzymes and receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects .
Comparison with Similar Compounds
1-Benzyl-2,2-dimethylpyrrolidin-3-ol can be compared with other similar compounds such as:
1-Benzylpyrrolidine: Lacks the two methyl groups and the hydroxyl group, resulting in different chemical properties and biological activities.
2,2-Dimethylpyrrolidine: Lacks the benzyl group and the hydroxyl group, leading to distinct reactivity and applications.
3-Hydroxypyrrolidine: . The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-2,2-dimethylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2)12(15)8-9-14(13)10-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPQOQBCLWOZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1CC2=CC=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1554043-04-7 |
Source
|
Record name | 1-benzyl-2,2-dimethylpyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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